5-bromo-N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-N~2~-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, an oxadiazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N~2~-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the coupling of the oxadiazole intermediate with a methoxyphenyl derivative using a palladium-catalyzed cross-coupling reaction.
Formation of the furan ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N~2~-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-BROMO-N~2~-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-BROMO-N~2~-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-BROMO-N~2~-{4-[5-(2-HYDROXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE
- 5-BROMO-N~2~-{4-[5-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE
- 5-BROMO-N~2~-{4-[5-(2-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE
Uniqueness
The uniqueness of 5-BROMO-N~2~-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE lies in the presence of the methoxyphenyl group, which can impart specific electronic and steric properties to the compound
Properties
Molecular Formula |
C20H14BrN3O4 |
---|---|
Molecular Weight |
440.2 g/mol |
IUPAC Name |
5-bromo-N-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H14BrN3O4/c1-26-15-5-3-2-4-14(15)20-23-18(24-28-20)12-6-8-13(9-7-12)22-19(25)16-10-11-17(21)27-16/h2-11H,1H3,(H,22,25) |
InChI Key |
QCENWCBCVXLVIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.